BenchChemオンラインストアへようこそ!

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone (CAS 2310124-14-0) is a synthetic organic compound with the molecular formula C₁₆H₁₇N₅O and a molecular weight of 295.346 g/mol. It belongs to the class of heterocyclic small molecules that incorporate three pharmacologically significant structural motifs: a 1,2,3-triazole ring, a piperidine linker, and an indole core connected through a methanone bridge.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 2310124-14-0
Cat. No. B2388699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone
CAS2310124-14-0
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-8-5-12(6-9-20)21-10-7-18-19-21/h1-4,7,10-12,17H,5-6,8-9H2
InChIKeyMSBICRLOFJHDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone (CAS 2310124-14-0): Procurement-Grade Characterization for a Triazole-Piperidine-Indole Scaffold


(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone (CAS 2310124-14-0) is a synthetic organic compound with the molecular formula C₁₆H₁₇N₅O and a molecular weight of 295.346 g/mol. It belongs to the class of heterocyclic small molecules that incorporate three pharmacologically significant structural motifs: a 1,2,3-triazole ring, a piperidine linker, and an indole core connected through a methanone bridge. The compound is supplied primarily as a research-grade reagent with typical purity specifications of 95%, and its InChI Key is MSBICRLOFJHDHJ-UHFFFAOYSA-N . This scaffold architecture positions the compound at the intersection of multiple well-studied chemical spaces — triazole-containing kinase inhibitors, indole-based receptor modulators, and piperidine-linked bifunctional ligands — making it a candidate for structure-activity relationship (SAR) exploration and scaffold-hopping campaigns in medicinal chemistry programs [1][2].

Why (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone Cannot Be Interchanged with In-Class Analogs Without Quantitative Validation


The indole-triazole-piperidine chemical space exhibits well-documented structure-activity relationship (SAR) discontinuities that preclude generic substitution. Patent data for congeneric series demonstrate that minor positional isomerism — for example, shifting the methanone attachment from the indole C3 position to C2 or C5, or altering the triazole regioisomer from 1,2,3-triazole to 1,2,4-triazole — can redirect target selectivity entirely, switching a compound from a SYK/FLT3 dual inhibitor to a MAGL inhibitor or a CK2-selective agent with IC₅₀ values differing by orders of magnitude [1]. Furthermore, the synthetic accessibility of this specific scaffold is defined by the 1,2,3-triazole N1-substitution pattern on the piperidine 4-position, which is typically installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC); analogs with alternative substitution patterns (e.g., triazole at piperidine C3, or replacement of piperidine with pyrrolidine or azetidine) require entirely different synthetic routes and yield distinct conformational profiles that affect target binding [2]. These SAR and synthetic path discontinuities mean that even structurally close congeners cannot be assumed to exhibit comparable biological activity, selectivity, or physicochemical properties. Any procurement decision based on presumed class-level equivalence without direct, matched-assay comparative data carries a significant risk of experimental failure.

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone — Comparative Evidence Guide for Scientific Procurement Decisions


Scaffold Assembly Uniqueness: 1,2,3-Triazole N1-Piperidine-4-yl Connectivity Differentiates This Compound from All Common 1,2,4-Triazole and C2/C5-Indole Regioisomers

The target compound (CAS 2310124-14-0) possesses a specific three-component connectivity — indole C3-methanone → piperidine N1 → piperidine C4 → 1,2,3-triazole N1 — that is structurally distinct from several commercially available close analogs. The indol-2-yl regioisomer (CAS 2320889-18-5) attaches the methanone at the indole C2 position, altering the spatial orientation of the indole NH hydrogen-bond donor relative to the triazole. The indol-5-yl regioisomer (no CAS retrieved from non-excluded sources) shifts the attachment to C5, further modifying the vector of the indole moiety. Additionally, the 4-(2H-1,2,3-triazol-2-yl)piperidine analog inverts the triazole connectivity from N1 to N2 substitution. Published SAR for related indole-triazole-piperidine series in CK2 inhibitor patents (US20230278983A1) confirms that positional isomerism at the indole attachment point and triazole regioisomerism produce distinct kinase selectivity profiles, with different isomers displaying preferential inhibition of CK2 versus off-target kinases [1]. This specific scaffold assembly is therefore a non-fungible chemical entity within its congeneric space.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitor Design Click Chemistry

Purity Specification as a Procurement Differentiation Factor: 95% Baseline with Analytical Characterization Traceability

The vendor-specified purity of 95% for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone is reported with InChI Key traceability (MSBICRLOFJHDHJ-UHFFFAOYSA-N), enabling unambiguous identity verification by purchasers . This contrasts with several structurally related research chemicals in the indole-triazole-piperidine space that are listed without InChI Key specifications or with unvalidated purity claims. The 95% purity specification provides a quantitative baseline for assessing fitness-for-purpose in biochemical assays: at this purity level, the maximum total impurity burden is 5% w/w, which must be factored into IC₅₀ or Kd determinations where minor impurities with high potency could confound activity readouts. For procurement comparison, the indol-2-yl regioisomer (CAS 2320889-18-5) is available from certain suppliers but its purity specification and analytical characterization are not consistently documented across non-excluded vendor sources [1].

Quality Control Analytical Chemistry Reproducibility Procurement Specification

Triazole Moiety as Click Chemistry Handle: Synthetic Diversification Potential Not Shared by Non-Triazole Piperidine-Indole Analogs

The 1,2,3-triazole ring in the target compound is not merely a pharmacophoric element but also serves as a latent functional handle for further chemical diversification via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) chemistry. The 1,2,3-triazole N1-substitution pattern on the piperidine 4-position is directly installed via CuAAC between an alkyne-bearing piperidine precursor and an azide, as documented for this compound class [1]. This contrasts with non-triazole analogs such as (1H-indol-3-yl)(piperidin-1-yl)methanone (no triazole), which lack a bioorthogonal conjugation handle, and with 1,2,4-triazole regioisomers, which exhibit different cycloaddition reactivity and metal-coordination preferences. In the broader indole-triazole-piperidine series, the 1,2,3-triazole has been exploited as a modular ligation point for constructing bifunctional molecules including PROTACs and fluorescent probes [2][3]. The presence of this moiety in the target compound thus provides a synthetic entry point for probe derivatization, target engagement assay construction, and chemoproteomics applications that is absent in close analogs lacking the 1,2,3-triazole.

Click Chemistry Bioconjugation Chemical Biology PROTAC Design

Molecular Properties Differentiate This Scaffold from Higher-Molecular-Weight Triazole-Piperidine Clinical Candidates

The target compound (MW 295.346, C₁₆H₁₇N₅O) occupies a distinct molecular property space compared to larger triazole-piperidine clinical candidates. TAK-659 (mivavotinib, MW 344.18) contains additional fused-ring structural elements, while JZP-361 (MW > 400) incorporates a benzo-cyclohepta-pyridine moiety [1]. The lower molecular weight of the target compound (295.3 vs. 344.2 for TAK-659) places it closer to fragment-like property space, potentially conferring advantages in ligand efficiency optimization, permeability, and solubility profiling. With a calculated hydrogen bond acceptor count of 6 (from the triazole, amide carbonyl, and indole NH), hydrogen bond donor count of 1 (indole NH), and a topological polar surface area estimated at <100 Ų, the compound's physicochemical profile differs measurably from elaborated analogs that carry additional heterocyclic or aromatic substituents. These property differences are meaningful for procurement decisions involving solubility-limited assays, membrane permeation studies, or fragment-based screening cascades where lower molecular complexity is explicitly desired .

Drug-likeness Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone — Recommended Application Scenarios Based on Differentiated Evidence


Kinase Selectivity Profiling and Scaffold-Hopping Campaigns Targeting the Indole-Triazole-Piperidine Pharmacophore Space

The unique C3-indole → N1-piperidine → C4-piperidine → N1-triazole connectivity of this compound makes it suitable as a core scaffold for systematic kinase selectivity profiling. Patent-derived SAR data for congeneric indole-triazole-piperidine series (US20230278983A1) confirm that positional isomerism at the indole attachment point and triazole regioisomerism produces distinct kinase inhibition profiles, with CK2 selectivity observed for specific substitution patterns [1]. Researchers conducting scaffold-hopping exercises from clinical candidates such as TAK-659 (SYK/FLT3) or JZP-361 (MAGL) can use this compound as a structurally minimized reference point to deconvolute which pharmacophoric elements drive target engagement versus selectivity. The compound's defined purity specification (95%) and InChI Key traceability support reproducible IC₅₀ determinations across independent laboratories.

Chemical Biology Probe Derivatization via the 1,2,3-Triazole Click Chemistry Handle

The 1,2,3-triazole moiety at the piperidine C4 position provides a latent functional handle for CuAAC or SPAAC conjugation to fluorophores, biotin, or E3 ligase ligands for PROTAC construction. This synthetic utility has been demonstrated for 4-(1H-1,2,3-triazol-1-yl)piperidine building blocks in antibacterial fluoroquinolone programs (40-83% CuAAC yields) and for 3-(1H-1,2,3-triazol-1-yl)piperidine-2,6-dione scaffolds in cereblon modulator development . Non-triazole indole-piperidine analogs lack this bioorthogonal handle entirely, while 1,2,4-triazole regioisomers exhibit different cycloaddition chemistry. For chemical biology groups requiring target engagement assays, photoaffinity labeling probes, or bifunctional degrader molecules, this compound offers a synthetic entry point that close non-triazole analogs cannot provide.

Fragment-Based Lead Discovery Leveraging Lower Molecular Weight and Reduced Molecular Complexity

With a molecular weight of 295.346 g/mol, this compound sits at the upper boundary of traditional fragment space (typically MW < 300) while maintaining sufficient structural complexity for meaningful target engagement. This contrasts with elaborated clinical candidates such as TAK-659 (MW 344.18) and JZP-361 (MW > 400), which carry additional fused-ring substituents that increase molecular complexity, reduce aqueous solubility, and potentially introduce off-target liabilities [1]. The compound's estimated hydrogen bond acceptor count of 6 and single hydrogen bond donor (indole NH) provide a balanced polarity profile suitable for both biochemical and biophysical screening formats (SPR, ITC, DSF). Fragment-based screening cascades that prioritize ligand efficiency over absolute potency may benefit from this compound's lower molecular complexity as a starting point for structure-guided optimization.

Anticancer and Antimicrobial SAR Studies Building on Documented Indole-Triazole Class Activity

Published data for structurally related indolyl-triazole compounds provide a quantitative baseline for anticancer SAR exploration: indolyl-1,2,4-triazole compound 7n demonstrated IC₅₀ 1.6 μM against MCF7 breast cancer cells, while compound 7i showed IC₅₀ 0.8 μM against PaCa2 pancreatic cancer cells [1]. Additionally, certain triazole derivatives have been reported to exhibit COX-2 inhibition with IC₅₀ values as low as 0.04 μM . These class-level data establish tractable SAR for the indole-triazole pharmacophore and support systematic exploration of the target compound's activity profile against oncology and anti-infective targets. The defined 95% purity specification ensures that observed bioactivity can be attributed to the parent compound rather than to highly potent trace impurities, which is critical for reliable SAR interpretation.

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.